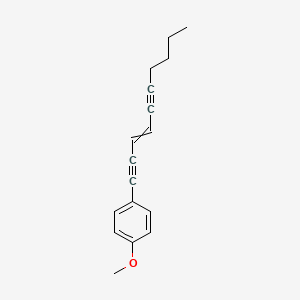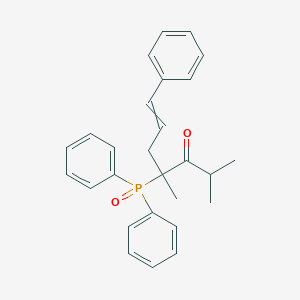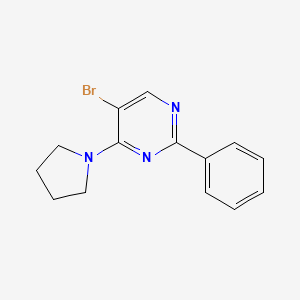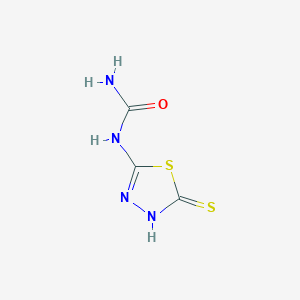
1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a dec-3-ene-1,5-diyn-1-yl group attached to a methoxybenzene ring
Méthodes De Préparation
The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzene and dec-3-ene-1,5-diyn-1-yl derivatives.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperatures to facilitate the formation of the desired product.
Synthetic Routes: One common synthetic route involves the coupling of 4-methoxybenzene with a dec-3-ene-1,5-diyn-1-yl derivative using a palladium-catalyzed cross-coupling reaction. This method ensures high yield and purity of the final product.
Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the benzene ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperatures to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(Dec-3-ene-1,5-diyn-1-yl)-4-methoxybenzene can be compared with similar compounds such as:
1-(Dec-3-ene-1,5-diyn-1-yl)-4-methylbenzene: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-(Dec-3-ene-1,5-diyn-1-yl)aniline: This compound features an aniline group instead of a methoxybenzene ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
823228-17-7 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-dec-3-en-1,5-diynyl-4-methoxybenzene |
InChI |
InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-11-16-12-14-17(18-2)15-13-16/h8-9,12-15H,3-5H2,1-2H3 |
Clé InChI |
AFZFYWSZXOEPII-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC=CC#CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)

![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)
![N-[2-(5-Bromopyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14216960.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3,9-dimethyl-5-phenyl-](/img/structure/B14216967.png)
![6-Amino-4-[(4-methylbenzene-1-sulfonyl)oxy]naphthalene-2-sulfonic acid](/img/structure/B14216968.png)


